Wogonin
Overview
Description
Mechanism of Action
Wogonin, a flavonoid derived from the root of Scutellaria baicalensis, has been widely used in traditional Chinese medicine and is known for its diverse biological activities .
Target of Action
this compound primarily targets immune cells such as macrophages, lymphocytes, microglia, and endothelial cells . It also interacts with pulmonary arterial smooth muscle cells (PASMCs) and has been found to affect the hypoxia-inducible factor-1α (HIF-1α) pathway .
Mode of Action
this compound exhibits its therapeutic effects by interacting with its targets and modulating their activities. It has been shown to inhibit inflammation mediators produced by its target cells . Moreover, it has been found to modulate the activities of Th1 and Th2 immune cells, resulting in the reduction of inflammation .
Biochemical Pathways
this compound is involved in multiple signaling pathways such as ER stress-mediated apoptosis and autophagy, mitogen-activated protein kinase (MAPK), reactive oxygen species (ROS), suppression of transcription factors (NF-κB and AP-1), and intracellular Ca2+ signaling . It also inhibits the PI3K/AKT signaling pathway in macrophages .
Pharmacokinetics
this compound exhibits a non-linear pharmacokinetic profile with an elimination half-life of approximately 14 minutes . Many experiments have been conducted to improve its low bioavailability using various methods .
Result of Action
this compound has been shown to exhibit diverse biological activities such as anti-cancer, anti-inflammation, and treatment of bacterial and viral infections . It can effectively inhibit the proliferation, migration, and phenotypic transformation of PDGF-BB-mediated PASMCs . The anti-proliferation effect of this compound may be achieved by regulating the HIF-1/ NADPH oxidase 4 (NOX4) pathway .
Biochemical Analysis
Biochemical Properties
Wogonin interacts with various enzymes, proteins, and other biomolecules, acting as an inhibitor of inflammation mediators produced by macrophages, lymphocytes, microglia, and endothelial cells . It also serves as a reactive oxygen species (ROS) scavenger .
Cellular Effects
This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its anti-inflammatory and anti-cancer effects are particularly notable .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes or cofactors
Transport and Distribution
It is likely that it interacts with transporters or binding proteins, affecting its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Wogonin can be synthesized through various chemical routes. One common method involves the methylation of baicalein, another flavonoid found in Scutellaria baicalensis . The process typically involves the use of methylating agents such as dimethyl sulfate or methyl iodide under basic conditions .
Industrial Production Methods: Industrial production of this compound often relies on the extraction from the roots of Scutellaria baicalensis. The extraction process involves the use of solvents like ethanol or methanol to isolate this compound from the plant material . This method is preferred due to the high yield and purity of the compound obtained.
Chemical Reactions Analysis
Types of Reactions: Wogonin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound quinone, a compound with enhanced biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions typically involve reagents like acetic anhydride or benzoyl chloride under acidic or basic conditions.
Major Products:
Oxidation: this compound quinone
Reduction: Dihydrothis compound
Substitution: Various this compound derivatives with modified pharmacological properties.
Scientific Research Applications
Chemistry: Wogonin is used as a precursor for the synthesis of other bioactive flavonoids.
Biology: It is studied for its role in modulating cellular signaling pathways and gene expression.
Medicine: this compound has shown promise in the treatment of cancer, inflammation, and neurological disorders
Industry: this compound is used in the formulation of dietary supplements and herbal remedies.
Comparison with Similar Compounds
Baicalein: Another flavonoid with strong anti-inflammatory and anti-cancer properties.
Baicalin: A glycoside of baicalein with similar pharmacological effects.
Scutellarein: Another flavonoid found in Scutellaria baicalensis with neuroprotective properties.
Wogonin’s unique combination of pharmacological activities makes it a valuable compound for further research and therapeutic development.
Properties
IUPAC Name |
5,7-dihydroxy-8-methoxy-2-phenylchromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c1-20-15-12(19)7-10(17)14-11(18)8-13(21-16(14)15)9-5-3-2-4-6-9/h2-8,17,19H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTFNNCXVBYBSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C2=C1OC(=CC2=O)C3=CC=CC=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70212557 | |
Record name | Wogonin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70212557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
632-85-9 | |
Record name | Wogonin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=632-85-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Wogonin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632859 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Wogonin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70212557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | WOGONIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/POK93PO28W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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